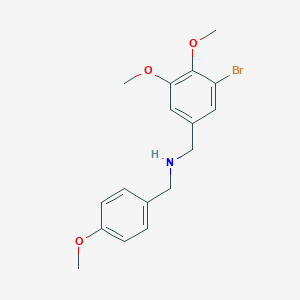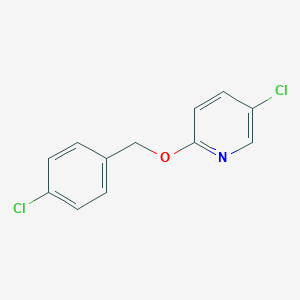
1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that belongs to the 2C family of drugs. It was first synthesized in 2003 by Ralf Heim and is a potent partial agonist of the 5-HT2A receptor. This compound has gained popularity as a recreational drug due to its psychedelic effects, but it also has potential scientific research applications.
Wirkmechanismus
The mechanism of action of 1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that activates the phospholipase C pathway. This results in the release of intracellular calcium ions and the activation of downstream signaling pathways that lead to changes in neuronal activity and neurotransmitter release. The exact mechanism by which 1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine induces hallucinogenic effects is not fully understood, but it is thought to involve its modulation of the serotonergic system.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine can induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It can also induce alterations in perception, cognition, and mood, including visual and auditory hallucinations, altered time perception, and changes in emotional state. These effects are thought to be due to its partial agonist activity at the 5-HT2A receptor, which modulates the serotonergic system in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine in lab experiments is its potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of this receptor. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is its potential for abuse and the lack of information on its long-term effects. It is also important to use caution when handling this compound, as it is a potent psychoactive substance.
Zukünftige Richtungen
There are many potential future directions for research on 1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine, including its use as a tool for studying the neural mechanisms underlying altered states of consciousness. It could also be used to investigate the role of the serotonergic system in the regulation of mood, cognition, and perception. Additionally, further research is needed to determine the long-term effects of this compound and its potential for therapeutic applications.
Synthesemethoden
The synthesis of 1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine involves the reaction of 2,5-dimethoxyphenethylamine with 4-methoxybenzyl chloride and 3-bromo-4,5-dimethoxybenzaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then purified using chromatography techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine has potential scientific research applications due to its partial agonist activity at the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, making it a target for research in the fields of neuroscience and pharmacology. Studies have shown that 1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine can induce hallucinogenic effects similar to those of LSD and psilocybin, making it a useful tool for studying the neural mechanisms underlying altered states of consciousness.
Eigenschaften
Molekularformel |
C17H20BrNO3 |
|---|---|
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C17H20BrNO3/c1-20-14-6-4-12(5-7-14)10-19-11-13-8-15(18)17(22-3)16(9-13)21-2/h4-9,19H,10-11H2,1-3H3 |
InChI-Schlüssel |
JXXJHPTUSDDKAB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=C(C(=C2)Br)OC)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=C(C(=C2)Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)


![Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275715.png)
![Methyl 2-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B275716.png)
![Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275718.png)


![Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275724.png)


![1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275727.png)
![1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275729.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275730.png)